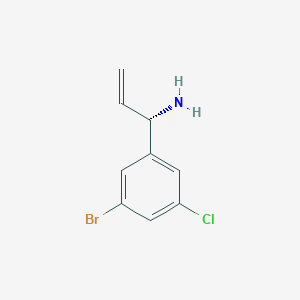

(1S)-1-(3-Bromo-5-chlorophenyl)prop-2-EN-1-amine

Description

(1S)-1-(3-Bromo-5-chlorophenyl)prop-2-EN-1-amine is an organic compound characterized by the presence of a bromine and chlorine atom attached to a phenyl ring, along with a prop-2-en-1-amine moiety

Properties

Molecular Formula |

C9H9BrClN |

|---|---|

Molecular Weight |

246.53 g/mol |

IUPAC Name |

(1S)-1-(3-bromo-5-chlorophenyl)prop-2-en-1-amine |

InChI |

InChI=1S/C9H9BrClN/c1-2-9(12)6-3-7(10)5-8(11)4-6/h2-5,9H,1,12H2/t9-/m0/s1 |

InChI Key |

KGUFUSGUUWNBPQ-VIFPVBQESA-N |

Isomeric SMILES |

C=C[C@@H](C1=CC(=CC(=C1)Br)Cl)N |

Canonical SMILES |

C=CC(C1=CC(=CC(=C1)Br)Cl)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(3-Bromo-5-chlorophenyl)prop-2-EN-1-amine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 3-bromo-5-chlorobenzene.

Formation of Prop-2-EN-1-amine Moiety: The prop-2-en-1-amine moiety can be introduced through a series of reactions involving the formation of an intermediate, such as a Grignard reagent, followed by a reaction with an appropriate amine source.

Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (1S)-enantiomer.

Industrial Production Methods: Industrial production of (1S)-1-(3-Bromo-5-chlorophenyl)prop-2-EN-1-amine may involve optimized reaction conditions, such as:

Catalysts: Use of specific catalysts to enhance reaction efficiency.

Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.

Purification: Advanced purification techniques to isolate the desired enantiomer.

Types of Reactions:

Oxidation: (1S)-1-(3-Bromo-5-chlorophenyl)prop-2-EN-1-amine can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like sodium hydroxide or halogenating agents can facilitate substitution reactions.

Major Products:

Oxidation Products: Oxides, ketones, or aldehydes.

Reduction Products: Amines or alcohols.

Substitution Products: Compounds with different functional groups replacing the bromine or chlorine atoms.

Scientific Research Applications

Organic Synthesis

Synthetic Intermediates

(1S)-1-(3-Bromo-5-chlorophenyl)prop-2-EN-1-amine serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique structure allows for further functionalization through various reactions such as nucleophilic substitutions and coupling reactions. For instance, it can be transformed into sulfonamides or other nitrogen-containing heterocycles which are important in drug development .

Materials Science

Polymer Chemistry

The compound's reactivity can be utilized in polymer chemistry, particularly in the development of new materials with tailored properties. By incorporating (1S)-1-(3-Bromo-5-chlorophenyl)prop-2-EN-1-amine into polymer backbones or as a side chain, researchers can create polymers that exhibit enhanced thermal stability and mechanical strength. This application is crucial for developing advanced materials for electronics and coatings .

Case Studies

Mechanism of Action

The mechanism of action of (1S)-1-(3-Bromo-5-chlorophenyl)prop-2-EN-1-amine involves its interaction with molecular targets, such as enzymes or receptors. The compound may exert its effects through:

Binding to Active Sites: Interaction with active sites of enzymes, leading to inhibition or activation.

Pathway Modulation: Modulation of biochemical pathways, affecting cellular processes and functions.

Comparison with Similar Compounds

- (1S)-1-(3-Bromo-4-chlorophenyl)prop-2-EN-1-amine

- (1S)-1-(3-Bromo-5-fluorophenyl)prop-2-EN-1-amine

- (1S)-1-(3-Bromo-5-methylphenyl)prop-2-EN-1-amine

Comparison:

- Structural Differences: The presence of different substituents on the phenyl ring (e.g., chlorine, fluorine, methyl) distinguishes these compounds.

- Reactivity: Variations in reactivity due to the electronic and steric effects of the substituents.

- Applications: Each compound may have unique applications based on its specific properties and reactivity.

Biological Activity

(1S)-1-(3-Bromo-5-chlorophenyl)prop-2-EN-1-amine is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a propene backbone with a bromo and chloro substituent on a phenyl ring. This compound's potential therapeutic properties stem from its ability to interact with various biological targets, making it a candidate for drug development.

Chemical Structure and Properties

The molecular formula of (1S)-1-(3-Bromo-5-chlorophenyl)prop-2-EN-1-amine is , with a molecular weight of 246.53 g/mol. The presence of halogen atoms (bromine and chlorine) enhances the compound's reactivity and biological activity, which can be attributed to their influence on binding affinity towards biological targets.

The biological activity of (1S)-1-(3-Bromo-5-chlorophenyl)prop-2-EN-1-amine is primarily associated with its interaction with specific receptors and enzymes involved in disease pathways. The amine group allows for nucleophilic interactions, while the double bond facilitates electrophilic addition reactions. These characteristics are essential for the compound's potential pharmacological effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to (1S)-1-(3-Bromo-5-chlorophenyl)prop-2-EN-1-amine. For instance, derivatives with halogen substitutions have shown selective antibacterial activity against pathogens such as N. meningitidis and H. influenzae. The structure-activity relationship (SAR) indicates that the presence of electron-withdrawing groups like bromine and chlorine significantly enhances antimicrobial efficacy .

| Compound | MIC against N. meningitidis | MIC against H. influenzae |

|---|---|---|

| ACP1a | 64 μg/mL | 32 μg/mL |

| ACP1b | 16 μg/mL | 8 μg/mL |

Binding Affinity Studies

Molecular docking simulations have been employed to investigate the binding affinity of (1S)-1-(3-Bromo-5-chlorophenyl)prop-2-EN-1-amine to various biological targets. These studies suggest that the compound exhibits strong interactions with certain receptors, potentially leading to therapeutic effects in conditions such as bacterial infections or cancer .

Case Study 1: Antichlamydial Activity

In a study evaluating new scaffolds for antichlamydial agents, compounds structurally related to (1S)-1-(3-Bromo-5-chlorophenyl)prop-2-EN-1-amine were tested for their efficacy against Chlamydia. The results indicated that modifications in the substituents significantly impacted their activity, suggesting that further optimization could yield potent antichlamydial agents .

Case Study 2: Enzymatic Assays

Enzymatic assays conducted on derivatives of (1S)-1-(3-Bromo-5-chlorophenyl)prop-2-EN-1-amine revealed moderate activity against bacterial enzymes involved in cell wall synthesis. This highlights the potential for developing this compound as an antibiotic lead .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.